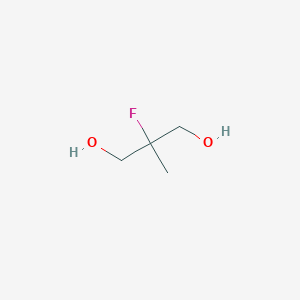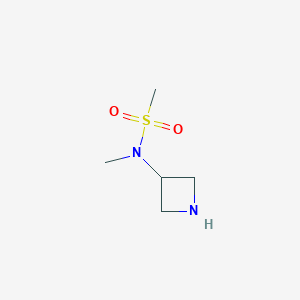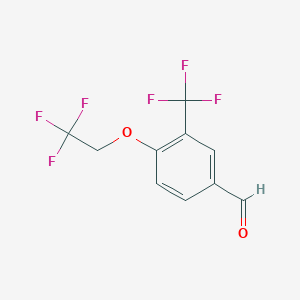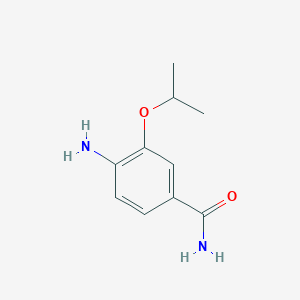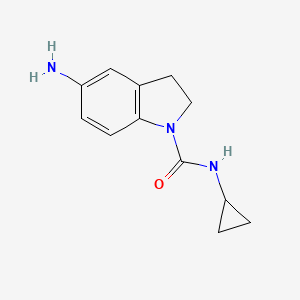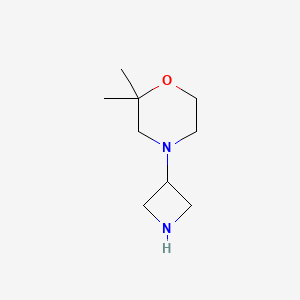
4'-Chloro-2'-fluoro-3'-methoxyacetophenone
Übersicht
Beschreibung
4’-Chloro-2’-fluoro-3’-methoxyacetophenone is a chemical compound with the IUPAC name 1-(4-chloro-2-fluoro-3-methoxyphenyl)ethanone . It has a molecular weight of 202.61 and is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for 4’-Chloro-2’-fluoro-3’-methoxyacetophenone is 1S/C9H8ClFO2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
4’-Chloro-2’-fluoro-3’-methoxyacetophenone is a solid at room temperature . It has a molecular weight of 202.61 .Wissenschaftliche Forschungsanwendungen
Synthesis of Herbicide Intermediates
One notable application of 4'-Chloro-2'-fluoro-3'-methoxyacetophenone is in the synthesis of herbicide intermediates. Zhou Yu (2002) demonstrated its use in creating 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides. This compound was obtained through a multi-step process starting from 4-chloro-2-fluoroanisole, leading to the target molecule with a total yield of 63.5%. The study highlights the compound's potential in the development of new herbicides, showcasing its importance in agricultural chemistry (Zhou Yu, 2002).
Corrosion Inhibition
Another application is found in the field of corrosion science. Wei-hua Li et al. (2007) synthesized new triazole derivatives using this compound for the corrosion inhibition of mild steel in acid media. The derivatives showed significant inhibition efficiency, evaluated through weight loss, electrochemical techniques, and scanning electron microscopy. The study indicates that compounds derived from this compound could be potent corrosion inhibitors, useful in protecting metal surfaces in acidic environments (Wei-hua Li et al., 2007).
Synthesis of Glycosides
Research by O. Stepanova et al. (2020) explored the synthesis of glycosides based on this compound derivatives. They successfully synthesized 2-fluoro-4-hydroxyphenyl-1,2,3-thiadiazole and its glycosides, demonstrating a novel application of this compound in creating biologically relevant molecules. This synthesis pathway could be valuable in pharmaceutical chemistry for the development of new drug molecules or biochemical probes (O. Stepanova et al., 2020).
Homogeneous Asymmetric Hydrogenation
Ruixiang Li et al. (2000) utilized derivatives of this compound in the homogeneous asymmetric hydrogenation of o-substituted acetophenones. This process yielded high enantioselectivity for the hydrogenation products, indicating the compound's utility in stereoselective synthesis processes, which is crucial for the production of chiral pharmaceuticals (Ruixiang Li et al., 2000).
Green Chemical Reactions
A study by C. E. Ballard (2010) demonstrated the use of this compound in green chemical reactions, specifically in the pH-controlled oxidation of aromatic ketones. The reaction's chemoselectivity varied with pH, producing different products under acidic and basic conditions, showcasing the compound's versatility in organic synthesis (C. E. Ballard, 2010).
Safety and Hazards
The safety data sheet for 4’-Chloro-2’-fluoro-3’-methoxyacetophenone indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluoro-3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQUECJMKSQDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B1399766.png)

